![molecular formula C15H13F2NO2S B1669620 Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- CAS No. 90280-13-0](/img/structure/B1669620.png)
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-
Overview
Description
CRL-40940 is a selective dopaminergic reuptake inhibitor.
Mechanism of Action
Bisfluoromodafinil, also known as Flmodafinil or Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, is a bisfluoro analog of Modafinil . It is a eugeroic and a weak dopamine reuptake inhibitor .
Target of Action
The primary target of Bisfluoromodafinil is the dopamine transporter . This transporter is responsible for the reuptake of dopamine from the synapse back into the neuron, thus terminating the signal of the neurotransmitter .
Mode of Action
Bisfluoromodafinil acts by inhibiting the reuptake of dopamine, leading to an increase in extracellular dopamine . This is achieved by the compound binding to the dopamine reuptake pump . It also activates glutamatergic circuits while inhibiting GABA .
Biochemical Pathways
The increased extracellular dopamine activates the post-synaptic dopamine receptors, leading to the downstream effects of dopamine . The activation of glutamatergic circuits and inhibition of GABA leads to increased wakefulness .
Pharmacokinetics
It is known that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have better bioavailability and a more favorable ADME profile .
Result of Action
The result of Bisfluoromodafinil’s action is increased wakefulness and potentially enhanced cognitive function . This makes it useful for conditions such as narcolepsy, sleep apnea, and shift work disorder .
Biochemical Analysis
Biochemical Properties
Bisfluoromodafinil interacts with various enzymes and proteins in the body. It primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor . This process ensures that there are higher dopamine levels available in the brain .
Cellular Effects
Bisfluoromodafinil has been shown to moderately increase dopamine levels in the brain . Dopamine is a neurotransmitter responsible for transmitting signals between nerve cells. By increasing dopamine levels in the brain, Bisfluoromodafinil improves cognitive function and boosts the brain’s ability to focus .
Molecular Mechanism
The exact mechanism of action of Bisfluoromodafinil is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Bisfluoromodafinil activates glutamatergic circuits while inhibiting GABA .
Temporal Effects in Laboratory Settings
It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .
Dosage Effects in Animal Models
It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .
Metabolic Pathways
It is known that Bisfluoromodafinil primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor .
Transport and Distribution
It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .
Subcellular Localization
It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQNUMCWMRYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533646 | |
| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90280-13-0 | |
| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90280-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CRL-40940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRL-40940 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



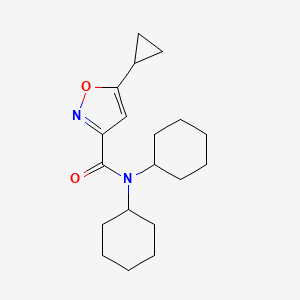

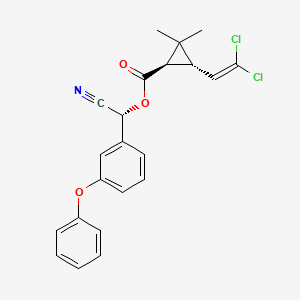

![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B1669549.png)
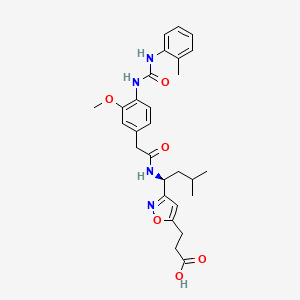

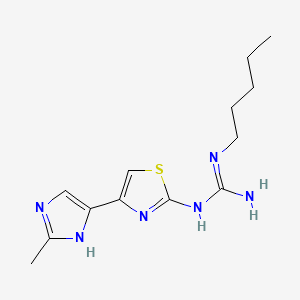

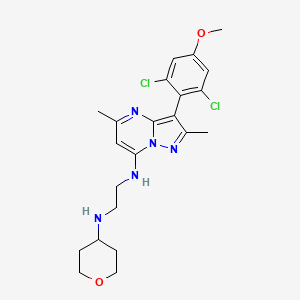
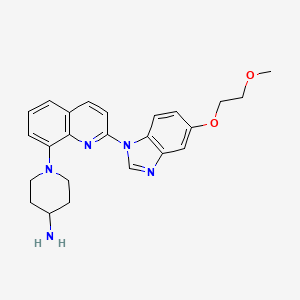

![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
